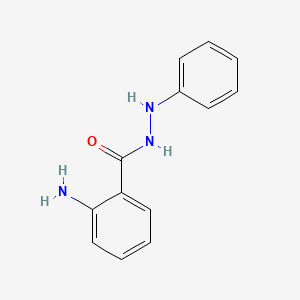

2-amino-N'-phenylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N'-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZGZKOKUAKGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480116 | |

| Record name | 2-amino-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30086-49-8 | |

| Record name | 2-amino-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 2-amino-N'-phenylbenzohydrazide is most commonly achieved through the reaction of isatoic anhydride (B1165640) with phenylhydrazine. researchgate.net This reaction, typically carried out in a solvent like dimethylformamide (DMF) at reflux, provides the target compound in good yield. researchgate.net

The structural and physical properties of this compound have been well-characterized using various analytical techniques.

| Property | Value |

| Molecular Formula | C13H13N3O |

| Molecular Weight | 227.27 g/mol |

| Appearance | Yellowish powder |

| Melting Point | 229-230 °C |

| Boiling Point | 235-238 °C |

This data is compiled from various sources. aip.org

Spectroscopic methods such as Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are routinely used to confirm the structure of the synthesized compound.

X-ray crystallography has provided detailed insights into the three-dimensional structure of this compound. researchgate.netnih.gov The molecule exhibits an intramolecular N-H⋯O hydrogen bond. nih.gov In the crystalline state, molecules are linked by weak N-H⋯O and N-H⋯N hydrogen bonds, forming a two-dimensional network. nih.gov The packing of the molecules also involves π-π stacking interactions between the phenyl rings. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the molecular structure of 2-amino-N'-phenylbenzohydrazide, with each technique offering complementary information.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of the molecule. The chemical shifts, signal multiplicities, and correlations observed in various NMR experiments allow for a comprehensive assignment of the molecular structure. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the structure of this compound. Theoretical calculations using methods like Density Functional Theory (DFT) often show good agreement with experimental values. researchgate.net

¹H NMR: The proton NMR spectrum displays distinct signals corresponding to the different types of protons in the molecule. The aromatic regions for the two phenyl rings show a complex pattern of multiplets. The protons of the amino (-NH₂) and hydrazide (-NH) groups typically appear as singlets, which can sometimes be broad. For a related derivative, the -NH₂ protons were observed as a broad singlet at 6.18 ppm, while the amide proton appeared further downfield at 10.52 ppm in DMSO-d₆, indicating its acidic nature and involvement in potential tautomerism. core.ac.uk The aromatic protons for this related compound were found between 6.57 and 7.83 ppm. core.ac.uk

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is typically observed as a distinct signal in the downfield region of the spectrum. The remaining signals correspond to the carbon atoms of the two aromatic rings. Computational studies have been employed to predict and confirm the assignments of these carbon signals. researchgate.net

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data Note: The following table is a representative compilation based on typical values for this class of compounds. Exact values can vary based on solvent and experimental conditions.

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H NMR | 6.5 - 8.0 | Complex multiplet patterns due to coupling within the two phenyl rings. |

| Amine Protons (-NH₂) | ¹H NMR | ~5.0 - 6.5 (broad s) | Position and broadening can be solvent-dependent. |

| Hydrazide Protons (-NH) | ¹H NMR | > 9.0 (s) | Typically downfield due to deshielding by the carbonyl group and potential hydrogen bonding. |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~165 - 175 | Characteristic chemical shift for an amide carbonyl group. |

| Aromatic Carbons | ¹³C NMR | ~110 - 150 | Multiple signals corresponding to the 12 carbons of the two aromatic rings. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling networks within the aminobenzoyl ring and the separate phenyl ring, helping to assign adjacent protons in each aromatic system.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to show couplings throughout an entire spin system. u-tokyo.ac.jp It would help to identify all protons belonging to a single aromatic ring, even if they are not directly coupled.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbon atoms to which they are attached (one-bond C-H correlation). columbia.edu This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. youtube.com

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. researchgate.net The spectrum of a closely related benzohydrazide (B10538) showed characteristic bands for N-H stretching, C=O stretching, and other vibrations. core.ac.uk

Key vibrational bands include:

N-H Stretching: Two distinct bands are typically observed in the 3200-3400 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group and the stretching of the secondary amide (-NH) group. For a similar structure, these were seen at 3278 and 3227 cm⁻¹. core.ac.uk

C=O Stretching (Amide I band): A strong absorption band is present around 1650 cm⁻¹, which is characteristic of the carbonyl group in an amide linkage. core.ac.uk

N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, appears in the region of 1550-1620 cm⁻¹.

Aromatic C=C and C-H Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings. C-H stretching bands are typically observed above 3000 cm⁻¹.

Interactive Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3200 - 3400 | Medium to Strong |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | 1550 - 1620 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

While specific Raman spectroscopic data for this compound is not extensively documented in the surveyed literature, this technique serves as a valuable complement to FT-IR. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, it would be highly effective in analyzing the C=C stretching modes of the phenyl rings and the N-N bond of the hydrazide moiety, which are often weak or inactive in the IR spectrum. jocpr.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for examining the electronic transitions within a molecule. The absorption spectrum of this compound is shaped by its aromatic rings and the hydrazide linkage. The specific wavelengths of maximum absorption (λmax) can vary depending on the solvent used, a phenomenon known as solvatochromism. This occurs due to the differential stabilization of the molecule's ground and excited electronic states by solvent molecules. For instance, in solvents with different polarities like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), shifts in the λmax can be seen, highlighting the solvent's effect on the compound's electronic structure. While specific λmax values for this compound are not available in the provided search results, the fundamental principles of UV-Vis spectroscopy indicate that the electronic transitions would mainly be of π → π* and n → π* character. These transitions originate from the phenyl and benzoyl groups, as well as the non-bonding electrons on the nitrogen and oxygen atoms. The presence of the amino group, a potent auxochrome, is anticipated to produce a bathochromic (red) shift in the absorption bands of the parent benzohydrazide structure.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy offers valuable information about the excited state properties of a molecule. When this compound absorbs ultraviolet light, it can be elevated to an excited electronic state. The subsequent return to the ground state can happen through the emission of a photon, a process called fluorescence. The emitted light typically has a longer wavelength (lower energy) than the absorbed light, and this difference is known as the Stokes shift. The fluorescence spectrum, which includes the emission maximum and quantum yield, is sensitive to the molecular environment. Factors such as solvent polarity, pH, and the presence of quenching agents can significantly affect the fluorescence properties. For related compounds, studies have demonstrated that the protonation or deprotonation of amino and hydrazide groups can result in the formation of different species (cationic, neutral, anionic) with unique fluorescence characteristics. For example, in some aromatic amines and benzimidazoles, protonation at various sites can lead to the appearance of multiple emission bands, which sometimes correspond to charge transfer transitions. The efficiency of the fluorescence process is measured by the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed. This parameter is also highly dependent on the molecular structure and its surroundings.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical method used to determine the molecular weight and elucidate the structure of a compound by analyzing how it breaks apart upon ionization. For this compound (C13H13N3O), the molecular ion peak [M]+ would appear at a mass-to-charge ratio (m/z) that corresponds to its molecular weight. In techniques such as electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, creating a molecular ion that can then fragment.

The fragmentation of benzohydrazide derivatives typically involves the breaking of the amide and N-N bonds. Common fragmentation pathways for similar structures include the loss of small neutral molecules or radicals. For instance, the cleavage of the N-N bond could lead to the formation of fragments related to benzoyl and phenylhydrazine. This fragmentation pattern provides a unique fingerprint that can be used to confirm the compound's identity. The study of the fragmentation patterns of related compounds, such as 3-[(5-arylazo-2-hydroxybenzylidene)amino]-2-thiohydantoins, has revealed that the initial molecular ion can fragment through several pathways, producing a series of characteristic fragment ions. raco.cat In tandem mass spectrometry (MS/MS), specific precursor ions are chosen and fragmented further to yield more detailed structural information.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A study of this compound has provided detailed information about its crystal structure. nih.govresearchgate.net The compound crystallizes in a specific crystal system and space group, with well-defined unit cell parameters.

Crystallographic Data for this compound

This data is based on a published crystallographic study. researchgate.net

In the solid state, the molecules are connected by a network of hydrogen bonds. An intramolecular N-H···O hydrogen bond is present. nih.govresearchgate.net Additionally, intermolecular N-H···O and N-H···N hydrogen bonds link the molecules into chains and a two-dimensional network. nih.govresearchgate.net The packing of the molecules is also defined by π-π stacking interactions between the phenyl rings, with a centroid-centroid distance of 3.803 (2) Å. nih.govresearchgate.net

Analysis of Molecular Conformation and Dihedral Angles

The molecular conformation of this compound in its solid state is determined by the relative orientations of its different parts, which can be described by dihedral angles. A dihedral angle, or torsion angle, is the angle between two intersecting planes. amherst.edugonzaga.edu

In the crystal structure of this compound, the N-N-C=O hydrazide unit is not in the same plane as the aromatic rings. The key dihedral angles are as follows:

The dihedral angle between the N-N-C=O unit and the benzene (B151609) ring is 35.8 (1)°. nih.govresearchgate.net

The dihedral angle between the N-N-C=O unit and the phenyl ring is 84.0 (1)°. nih.govresearchgate.net

The dihedral angle between the benzene and phenyl rings is 61.2 (1)°. nih.govresearchgate.net

Compound Names Mentioned

Elucidation of Intermolecular Interactions and Crystal Packing Architectures

The solid-state structure of this compound is characterized by a well-defined arrangement where molecules are systematically organized through various non-covalent interactions. The primary forces responsible for the crystal packing are hydrogen bonds and π–π stacking, which together create a stable, layered supramolecular architecture.

The crystal structure of this compound features a robust hydrogen-bonding scheme involving both intramolecular and intermolecular interactions. An intramolecular N—H⋯O hydrogen bond is present, contributing to the planarity of the N-N-C=O unit relative to the benzene ring. nih.gov

The intermolecular hydrogen bonds are crucial for the extension of the structure into a larger assembly. Molecules are linked by weak N—H⋯O hydrogen bonds, forming C(4) chains that propagate parallel to the c-axis of the unit cell. nih.gov These parallel chains are further interconnected by weak N—H⋯N hydrogen bonds. This secondary interaction links neighboring chains to form distinct R(4)(4)(20) centrosymmetric rings. nih.gov The combination of these chain and ring motifs results in the formation of a two-dimensional network that lies parallel to the (010) crystal plane. nih.gov

No specific C—H⋯O interactions are detailed in the primary crystallographic report for this compound.

| Interaction Type | Description | Graph Set Motif | Resulting Architecture |

|---|---|---|---|

| N—H⋯O (Intramolecular) | Stabilizes molecular conformation | - | - |

| N—H⋯O (Intermolecular) | Links molecules into chains | C(4) | Chains parallel to c-axis |

| N—H⋯N (Intermolecular) | Links adjacent C(4) chains | R(4)(4)(20) | 2D network parallel to (010) plane |

In addition to the extensive hydrogen bonding network, the crystal packing of this compound is further stabilized by π–π stacking interactions. These interactions occur between the phenyl rings of adjacent molecules within the two-dimensional network. nih.gov The specific geometry of this interaction is characterized by a centroid-centroid distance of 3.803 (2) Å, a value indicative of a significant stabilizing stacking force. nih.gov This interaction plays a vital role in the cohesion of the crystal lattice, particularly in holding the hydrogen-bonded sheets together.

| Interacting Groups | Centroid-Centroid Distance (Å) |

|---|---|

| Phenyl - Phenyl | 3.803 (2) |

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It allows for the decomposition of the crystal packing into contributions from various types of atomic contacts.

A detailed Hirshfeld surface analysis with quantitative percentage contributions for the specific intermolecular contacts (e.g., H···H, C···H, O···H, N···H) in this compound has not been reported in the reviewed scientific literature. Therefore, a data table for these quantitative contributions cannot be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, have been instrumental in elucidating the intricacies of 2-amino-N'-phenylbenzohydrazide.

Density Functional Theory (DFT) Studies.researchgate.netsciforum.netresearchgate.netnih.govnih.govnih.gov

DFT has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance between computational cost and accuracy. For this compound, DFT calculations have been employed to investigate its geometry, vibrational frequencies, and electronic characteristics. researchgate.netsciforum.netresearchgate.netnih.gov The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with various basis sets for these studies. researchgate.netsciforum.netresearchgate.netnih.govnih.govresearchgate.net

Theoretical geometry optimization of this compound has been performed using DFT methods, such as B3LYP with the 6-31G(d) and 6-31G+(d,p) basis sets. researchgate.netsciforum.net The calculated geometric parameters, including bond lengths and angles, have shown good agreement with experimental data obtained from X-ray crystallography, confirming that the optimized geometry can accurately reproduce the crystal structure. researchgate.netsciforum.net

In one study, the dihedral angles between the NNCO unit and the benzene (B151609) and phenyl rings were determined to be 35.8 (1)° and 84.0 (1)°, respectively, with the dihedral angle between the aromatic rings being 61.2 (1)°. nih.gov An intramolecular N-H⋯O hydrogen bond was also identified. nih.gov

Vibrational frequency computations have also been carried out, and the theoretical frequencies show good correlation with experimental FT-IR and Raman spectra. researchgate.netsciforum.netnih.gov This agreement allows for a detailed assignment of the vibrational modes of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl ring) | 1.38 - 1.40 | 118 - 121 | - |

| C-N | 1.39 - 1.45 | 116 - 123 | - |

| N-N | 1.38 | - | - |

| C=O | 1.23 | - | - |

| N-H | 1.01 | - | - |

| C-H | 1.08 - 1.09 | - | - |

| C-C-C (phenyl ring) | - | 119 - 121 | - |

| C-N-N | - | 117 - 121 | - |

| N-N-C | - | 119 | - |

| N-C=O | - | 123 | - |

| H-N-C | - | 118 - 121 | - |

| NNCO / Benzene Ring | - | - | 35.8 |

| NNCO / Phenyl Ring | - | - | 84.0 |

| Benzene Ring / Phenyl Ring | - | - | 61.2 |

Note: The values presented are a general range based on typical DFT calculations and may vary slightly depending on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. researchgate.netresearchgate.netwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netschrodinger.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. researchgate.netresearchgate.net For this compound and related compounds, FMO analysis reveals that the HOMO is often localized on the electron-rich aminobenzoyl moiety, while the LUMO is distributed over the phenyl ring and the hydrazide linkage. This distribution suggests that the amino group acts as an electron donor and the rest of the molecule as an electron acceptor, facilitating intramolecular charge transfer. researchgate.net The calculated HOMO-LUMO energy gap helps to explain the electronic transitions observed in the UV-Vis spectrum. schrodinger.com

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 |

Note: These values are approximate and can vary based on the computational method and solvent model used.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, MEP analysis reveals that the negative potential is concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms, highlighting these as the primary sites for electrophilic interaction. researchgate.net The positive potential is generally located around the hydrogen atoms of the amino and hydrazide groups, indicating their susceptibility to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge delocalization within a molecule. wikipedia.orgwisc.edu By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the extent of hyperconjugative interactions and charge transfer. researchgate.netresearchgate.net

In this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. researchgate.net This delocalization contributes to the stability of the molecule and influences its chemical reactivity. The analysis of donor-acceptor interactions provides a quantitative measure of the intramolecular charge transfer, which is consistent with the findings from FMO and MEP analyses. wikipedia.orgresearchgate.net

Ab Initio and Semi-Empirical Methods (e.g., Hartree-Fock).researchgate.netsciforum.netwikipedia.org

Alongside DFT, ab initio methods like Hartree-Fock (HF) have been applied to study this compound. researchgate.netsciforum.netwikipedia.org The Hartree-Fock method, being a foundational ab initio method, provides a good starting point for more complex calculations and offers valuable qualitative insights, although it does not account for electron correlation. wikipedia.org

Comparative studies involving both HF and DFT methods have shown that while both can predict the geometry reasonably well, DFT methods like B3LYP generally provide vibrational frequencies that are in better agreement with experimental data due to the inclusion of electron correlation. researchgate.netsciforum.net These computational approaches, when used in concert, offer a comprehensive theoretical understanding of the structural and electronic properties of this compound. researchgate.netsciforum.net

Simulation of Spectroscopic Properties

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

While specific computational studies predicting the NMR chemical shifts and coupling constants for this compound are not extensively detailed in available literature, the methodology for such predictions is well-established. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are a standard approach for this purpose. researchgate.net The process typically involves optimizing the molecular geometry and then employing methods like the Gauge-Including Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus. researchgate.net

These theoretical values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane. Such predictions are invaluable for assigning peaks in experimental NMR spectra and can aid in the structural elucidation of new derivatives. researchgate.net Modern approaches also leverage machine learning and graph neural networks, trained on large datasets of experimental and calculated shifts, to achieve high accuracy in predicting ¹H and ¹³C NMR spectra. nih.govarxiv.org These methods can account for complex factors like solvent effects and conformational dynamics, which influence the local electronic environment of each nucleus. nih.govmlsb.io

Computational Modeling of UV-Vis Absorption and Emission Spectra (TD-DFT)

The electronic absorption properties of this compound and related compounds can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). This method is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov

The calculations yield key parameters such as the maximum absorption wavelength (λmax) and the oscillator strength (f), which corresponds to the intensity of the absorption band. These theoretical spectra are crucial for interpreting experimental results and understanding the nature of the electronic transitions, such as n→π* or π→π* transitions. nih.gov For instance, in related molecules, TD-DFT has been used to analyze how substituents on the aromatic rings affect the electronic structure and shift the absorption bands. nih.gov This analysis involves examining the molecular orbitals involved in the transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand intramolecular charge transfer (ICT) characteristics.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Theoretical calculations are a primary tool for predicting and analyzing the Non-Linear Optical (NLO) properties of organic molecules like this compound. Organic compounds with significant NLO responses are of great interest for applications in photonics and optoelectronics. nih.gov The key parameters that quantify NLO behavior are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

These properties are typically calculated using DFT methods with a suitable basis set. researchgate.net A large hyperpolarizability value (β) is indicative of a strong second-order NLO response. Such properties arise from intramolecular charge transfer, often occurring in molecules with electron donor and acceptor groups connected by a π-conjugated system. researchgate.net While specific NLO calculations for this compound are not prominently reported, the general approach involves optimizing the molecular geometry and then computing the response to an applied electric field. The results of these calculations can guide the synthesis of new materials with enhanced NLO properties. nih.govresearchgate.net

Computational Studies on Supramolecular Interactions

Energy Framework Analysis for Crystal Stability

An energy framework analysis would calculate the electrostatic, polarization, dispersion, and repulsion energies between pairs of molecules in the crystal. These interaction energies can then be visualized as frameworks, highlighting the dominant forces and pathways that contribute to the crystal's stability. For this compound, the analysis would focus on quantifying the strength of the hydrogen bonding and π–π stacking interactions that have been identified experimentally. nih.gov

Computational Insights into Hydrogen Bonding and π–π Interactions

Computational studies, validated by X-ray crystallography, provide detailed insights into the non-covalent interactions that define the supramolecular architecture of this compound. nih.gov The molecule features a significant intramolecular N—H⋯O hydrogen bond. nih.gov

In the crystal lattice, molecules are linked into chains by weak intermolecular N—H⋯O hydrogen bonds. nih.gov These chains are further connected by N—H⋯N hydrogen bonds, which form distinct centrosymmetric rings described by the graph-set notation R₄⁴(20). nih.gov This intricate network of hydrogen bonds results in a two-dimensional sheet-like structure. nih.gov

Coordination Chemistry of Benzohydrazide Based Ligands

Design Principles of Benzohydrazide (B10538) Ligands for Metal Complexation

The design of benzohydrazide ligands for metal complexation is guided by several key principles that influence the structure, stability, and properties of the resulting coordination compounds. These ligands possess multiple donor atoms, offering various coordination possibilities.

Coordination Modes and Donor Atom Preferences (Oxygen, Nitrogen)

Benzohydrazide-based ligands, such as 2-amino-N'-phenylbenzohydrazide, are flexible molecules that can coordinate to metal ions in several ways. The primary donor atoms are the carbonyl oxygen and the azomethine nitrogen. researchgate.net The presence of an amino group on the benzoyl ring introduces an additional potential coordination site.

These ligands can act as neutral or anionic chelating agents. In the neutral form, coordination typically occurs through the carbonyl oxygen and the azomethine nitrogen atom. researchgate.net Upon deprotonation of the amide group, the ligand can coordinate as a monoanionic species through the enolic oxygen and the azomethine nitrogen. This deprotonation is often facilitated by the presence of a metal ion and a suitable pH environment.

The coordination can be bidentate, involving the carbonyl oxygen and azomethine nitrogen, or tridentate if another donor group, like the amino group, participates in bonding. mdpi.com The preference for oxygen or nitrogen coordination can be influenced by the nature of the metal ion. Harder metal ions tend to prefer coordination with the hard oxygen donor, while softer metal ions may show a preference for the softer nitrogen donors. mdpi.com

Ligand Field Considerations in Complex Stability

The stability of metal complexes with benzohydrazide ligands is influenced by ligand field effects. The arrangement of the donor atoms around the central metal ion creates a specific ligand field that affects the d-orbital energies of the metal. The geometry of the complex, whether octahedral, tetrahedral, or square planar, will determine the splitting pattern of these d-orbitals.

The chelate effect plays a significant role in the stability of these complexes. The formation of five- or six-membered chelate rings upon coordination of the bidentate or tridentate ligand to the metal center leads to enhanced thermodynamic stability compared to complexes with monodentate ligands. The planarity of the ligand can also influence stability, with more planar ligands often forming more stable complexes due to better orbital overlap.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II/III), Fe(II), Cd(II), Pt(IV))

A wide range of transition metal complexes with benzohydrazide-based ligands have been synthesized and studied. These complexes exhibit diverse coordination geometries and magnetic properties.

For instance, complexes of Co(II), Ni(II), and Cu(II) with 2-amino-N(2-aminobenzoyl) benzohydrazide have been prepared and characterized. researchgate.net The infrared spectra of these complexes confirmed the coordination of the ligand to the metal ions, and elemental analysis suggested a [M(ABH)X2] composition, where X is a halide. researchgate.net

Manganese(II) and Cobalt(III) complexes with 2-amino-N′-(pyridin-2-ylmethylene)benzhydrazide have also been synthesized. researchgate.net In the Mn(II) complex, the ligand coordinates as a neutral molecule, while in the Co(III) complex, it acts as an anionic ligand. researchgate.net

The following table summarizes some of the reported transition metal complexes with benzohydrazide-based ligands:

| Metal Ion | Ligand | Coordination Mode | Geometry | Reference |

| Co(II) | 2-amino-N(2-aminobenzoyl) benzohydrazide | Bidentate | Tetrahedral | researchgate.net |

| Ni(II) | 2-amino-N(2-aminobenzoyl) benzohydrazide | Bidentate | Planar/Tetrahedral Equilibrium | researchgate.net |

| Cu(II) | 2-amino-N(2-aminobenzoyl) benzohydrazide | Bidentate | Not specified | researchgate.net |

| Mn(II) | 2-amino-N′-(pyridin-2-ylmethylene)benzhydrazide | Tridentate (neutral) | Square pyramid | researchgate.net |

| Co(III) | 2-amino-N′-(pyridin-2-ylmethylene)benzhydrazide | Tridentate (anionic) | Octahedral | researchgate.net |

Lanthanide(III) Coordination Compounds

The coordination chemistry of benzohydrazide ligands extends to lanthanide(III) ions. These complexes are of interest due to their potential applications in materials science, particularly for their luminescent properties. Lanthanide complexes with 2-(tosylamino)benzylidene-N-benzoylhydrazone have been synthesized and shown to exhibit near-infrared (NIR) emission. nih.gov The benzohydrazone ligand acts as a sensitizer, absorbing light and transferring the energy to the lanthanide ion, which then emits light.

Spectroscopic (IR, UV-Vis, NMR) and Magnetic Characterization of Complexes

The characterization of these metal complexes relies heavily on a combination of spectroscopic and magnetic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. redalyc.org A shift in the ν(C=O) stretching frequency to lower wavenumbers upon complexation is indicative of coordination through the carbonyl oxygen. researchgate.net Similarly, changes in the ν(C=N) and ν(N-H) bands provide evidence for the involvement of the azomethine and amino groups in coordination. redalyc.orgnih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complexes and the electronic transitions within the molecule. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. mdpi.com These bands can be used to infer the coordination environment around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. redalyc.org Changes in the chemical shifts of the ligand protons and carbons upon complexation provide insights into the coordination sites. For diamagnetic complexes, NMR can give detailed structural information.

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moments of the complexes, which provides information about the number of unpaired electrons and the spin state of the metal ion. researchgate.net This is particularly useful for distinguishing between different geometries, such as tetrahedral and square planar Ni(II) complexes. researchgate.net

X-ray Crystal Structure Determination of Metal Complexes

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Studies on metal complexes of benzohydrazide-based ligands, including derivatives of this compound, have revealed a variety of coordination modes and geometries.

The free ligand, this compound, has been structurally characterized, showing that the NNCO unit forms dihedral angles of 35.8° and 84.0° with the benzene (B151609) and phenyl rings, respectively. nih.gov The crystal packing is stabilized by a network of N-H···O and N-H···N hydrogen bonds, as well as π-π stacking interactions. nih.gov

When complexed with metal ions, these ligands can adopt different conformations to accommodate the metal's coordination preferences. For instance, manganese(II) and cobalt(III) complexes with the Schiff base derivative, 2-amino-N'-(pyridin-2-ylmethylene)benzhydrazide, have been synthesized and structurally elucidated. researchgate.net The manganese(II) complex, [Mn(HL)Cl₂], features the ligand coordinating in its neutral form, while in the cobalt(III) complex, [Co(L)₂]Cl, the ligand acts as a deprotonated, anionic species. researchgate.net

Nickel(II) complexes with related benzohydrazide ligands have been shown to adopt various geometries. A Ni(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide crystallizes in a distorted square planar geometry with a 1:2 metal-to-ligand ratio. mdpi.com Similarly, a distorted square-planar geometry with a trans-configuration was observed for a Ni(II) complex with a 2-(benzyloxy)benzoylhydrazone ligand. elsevierpure.com In contrast, a polymeric Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide (B95197) exhibits a distorted octahedral geometry where chloride ions act as bridges between metal centers. mdpi.com

The table below summarizes crystallographic data for selected metal complexes containing benzohydrazide-based ligands.

| Complex | Crystal System | Space Group | Geometry | Reference |

| [Ni(L)₂] (L = (Z)-N′-(4-methoxybenzylidene)benzohydrazide) | Monoclinic | P2₁/n | Distorted Square Planar | mdpi.com |

| [Mn(HL)Cl₂] (HL = 2-amino-N'-(pyridin-2-ylmethylene)benzhydrazide) | Triclinic | P-1 | Distorted Trigonal Bipyramidal | researchgate.net |

| [Co(L)₂]Cl (L = 2-amino-N'-(pyridin-2-ylmethylene)benzhydrazide) | Trigonal | R-3 | Distorted Octahedral | researchgate.net |

| [NiCl₂L(2-PrOH)]n (L = 2-(4-bromophenoxy)acetohydrazide) | Triclinic | P-1 | Distorted Octahedral | mdpi.com |

Theoretical Studies on Metal-Ligand Interactions in Complexes

DFT Calculations on Complex Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational method to complement experimental data, providing insights into the geometric and electronic structures of metal complexes. DFT calculations are widely used to predict molecular geometries, analyze bonding, and understand the electronic properties that govern the reactivity and stability of these compounds.

Theoretical studies on benzohydrazide derivative complexes have successfully predicted their geometries, which show excellent agreement with experimental data obtained from X-ray crystallography. doi.org DFT calculations have been employed to analyze the electronic structure of these complexes, with a focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. doi.orgresearchgate.net Studies show that the charge transfer within the ligand and its metal chelates is influenced by the small energy gap between these frontier orbitals. researchgate.net

Furthermore, DFT calculations can elucidate the stability of different tautomeric forms of the ligands upon coordination. For example, theoretical studies have shown that for certain azo dye ligands with a sulfonamide group, the keto form is more stable than the enol form, and this preference dictates the structure of the resulting metal complexes. researchgate.net In the case of a molybdenum complex with a functionalized benzimidazole (B57391) ligand, DFT was used to investigate the reaction mechanism leading to the formation of a dimeric complex. rsc.org

Molecular Docking Investigations of Complexes with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between small molecules, such as metal complexes, and biological macromolecules like proteins and enzymes. This provides valuable insights into their potential biological activity.

Metal complexes of benzohydrazide derivatives have been the subject of numerous molecular docking studies to explore their inhibitory potential against various enzymes. For instance, the inhibitory action of (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide (HDmby) and its zinc complex on quinone oxidoreductase 2 (NQO2), an enzyme linked to liver cancer, was investigated. doi.org The docking results revealed a high binding affinity, with the ligand forming significant hydrogen bonds and the zinc complex showing an enhanced energy binding score. doi.org

Other studies have focused on different enzymatic targets. Molecular docking simulations of various benzohydrazide derivatives have shown potent inhibitory effects against human carbonic anhydrase isozymes (hCA-I and hCA-II). benthamdirect.com Similarly, the potential of benzohydrazide-hydrazones to act as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) has been suggested by in silico docking studies. researchgate.netpensoft.net These investigations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the complex and the active site residues of the protein, which are crucial for inhibitory activity. nih.govekb.eg

The table below presents findings from molecular docking studies of benzohydrazide complexes with various macromolecular targets.

| Complex/Ligand | Macromolecule Target | Key Findings | Reference |

| (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide (HDmby) and its Zn(II) complex | Quinone Oxidoreductase 2 (NQO2) | High binding affinity; formation of hydrogen bonds. | doi.org |

| 2-amino 3-nitro benzohydrazide | Carbonic Anhydrase I & II (hCA-I & II) | Efficient inhibitor with low IC₅₀ values. | benthamdirect.com |

| 4-hydroxybenzohydrazide-hydrazone derivatives | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE) | Potential dual inhibitors. | researchgate.netpensoft.net |

| Benzohydrazide derivatives containing dihydropyrazoles | Epidermal Growth Factor Receptor (EGFR) | Potent inhibitory activity predicted. | nih.gov |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Dihydrofolate reductase (DHFR), Enoyl ACP reductase | Strong binding interactions with active sites. | nih.gov |

Applications in Catalysis and Materials Science

Catalytic Activity of Benzohydrazide Metal Complexes

The unique coordination chemistry of benzohydrazide metal complexes makes them attractive candidates for applications in catalysis. The ability of the metal center to cycle through different oxidation states and the tunable steric and electronic environment provided by the ligand are key features that drive their catalytic potential.

Transition metal complexes derived from 2-floro-N-((2-hydroxyphenyl)methylene)benzohydrazide have demonstrated notable catalytic activity in the oxidation of aniline. nih.gov These complexes showed 100% selectivity for the production of azobenzene, with a manganese complex exhibiting the highest activity at 91%. nih.gov The versatility of such complexes is highlighted by their broad applications in various organic reactions. doi.org Chiral transition metal complexes, including those with structures analogous to benzohydrazide coordination environments, have been effectively used in asymmetric catalysis, such as the alkylation of amino acid enolates. nih.govmdpi.com The design of the ligand is crucial, as it can be modified to influence the stereochemical outcome of the reaction, leading to the synthesis of optically pure compounds. mdpi.com

Development of Magnetic Materials based on Coordination Polymers

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands, resulting in extended one-, two-, or three-dimensional networks. When paramagnetic metal ions are used, these materials can exhibit interesting magnetic properties. Benzohydrazide and related hydrazone ligands are excellent building blocks for constructing magnetic CPs due to their ability to bridge multiple metal centers.

The magnetic properties of these materials are highly dependent on the nature of the metal ion and the way the ligands connect them. For example, a 2D manganese(II) coordination polymer linked by a carbohydrazone ligand and dicyanamide (B8802431) bridges exhibited antiferromagnetic coupling between the metal centers. doi.org This antiferromagnetic interaction was mediated through the enolate oxygen atom of the carbohydrazone ligand. doi.org Similarly, copper(II) coordination polymers constructed with amino acid hydrazide ligands also showed antiferromagnetic interactions mediated by the hydrazide bridge. rsc.org

LACK OF PUBLISHED DATA PREVENTS DETAILED PHOTOPHYSICAL ANALYSIS OF this compound

A thorough review of available scientific literature reveals a significant gap in the characterization of the chemical compound this compound, particularly concerning its photophysical and optoelectronic properties. Despite targeted searches for its electronic absorption, fluorescence, and excited-state dynamics, no specific experimental or theoretical data for this molecule could be located in published studies.

Therefore, it is not possible to provide a scientifically accurate article on the UV-Vis absorption, fluorescence quantum yields, solvatochromism, or the potential for Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) states, as outlined in the requested sections.

While general principles of these photophysical phenomena are well-established for structurally related molecules containing amino and benzohydrazide moieties, applying such data to this compound would be speculative and scientifically unfounded. The unique electronic and structural arrangement of each molecule dictates its specific photophysical behavior.

Information from chemical suppliers confirms the existence and basic properties of this compound, such as its molecular formula (C₁₃H₁₃N₃O) and melting point. researchgate.netmatrixscientific.com Furthermore, a 2012 study detailed its solid-state crystal structure, noting the presence of an intramolecular N-H⋯O hydrogen bond and the dihedral angles between its constituent phenyl rings. nih.gov However, this crystallographic analysis did not extend to an investigation of its properties in solution, which is essential for understanding its absorption, emission, and solvatochromic characteristics.

The absence of research on the excited-state processes (ESIPT and ICT) for this specific compound means that any discussion would be purely hypothetical. These complex mechanisms are highly sensitive to molecular structure, solvent environment, and the electronic nature of substituent groups, necessitating dedicated experimental and computational investigation for each unique compound.

Until such studies are conducted and published, a detailed and accurate account of the photophysical properties and optoelectronic applications of this compound cannot be compiled.

Photophysical Properties and Optoelectronic Applications

Structure-Property Relationships in Photoluminescence

The photoluminescent properties of 2-amino-N'-phenylbenzohydrazide are intrinsically linked to its molecular architecture. Subtle changes in its structure, as well as intermolecular interactions, can have a profound impact on its absorption and emission characteristics.

Impact of Molecular Structure and Substituents on Photophysical Behavior

The photophysical behavior of this compound is dictated by the electronic nature of its constituent parts: the aminobenzoyl group and the phenylhydrazide moiety. The amino group (-NH₂) acts as an electron-donating group, which can lead to intramolecular charge transfer (ICT) character in the excited state. The position of this amino group is critical; in this case, its ortho position relative to the benzohydrazide (B10538) group influences the electronic landscape of the molecule.

The introduction of further substituents on either of the phenyl rings would be expected to significantly modulate the photophysical properties.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, would likely enhance the electron density of the π-system, potentially leading to a bathochromic (red) shift in both the absorption and emission spectra. By increasing the energy of the highest occupied molecular orbital (HOMO), EDGs can decrease the HOMO-LUMO gap.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, would have the opposite effect. By lowering the energy of the lowest unoccupied molecular orbital (LUMO), EWGs can also lead to a red shift in the spectra. The presence of EWGs can sometimes enhance intersystem crossing rates by promoting the formation of n-π* triplet states.

The following table summarizes the expected general effects of substituents on the photophysical properties of a generic aromatic fluorophore, which can be extrapolated to this compound.

| Substituent Type | Effect on Absorption/Emission | Effect on Quantum Yield |

| Electron-Donating (e.g., -NH₂, -OH, -OCH₃) | Typically causes a bathochromic (red) shift | Can increase or decrease depending on other factors like ICT and non-radiative pathways |

| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Often leads to a bathochromic (red) shift | Often decreases due to enhancement of non-radiative pathways like ISC |

This table presents generalized trends and the actual effects can be more complex and dependent on the specific molecule and substituent position.

Influence of Hydrogen Bonding on Excited-State Dynamics

Hydrogen bonding plays a pivotal role in the excited-state dynamics of this compound. Both intramolecular and intermolecular hydrogen bonds are known to exist in this molecule. nih.gov

Intramolecular Hydrogen Bonding: A crystallographic study has confirmed the presence of an intramolecular hydrogen bond between one of the N-H protons of the hydrazide group and the carbonyl oxygen (N-H···O). nih.gov This hydrogen bond contributes to the planarity of the N-N-C=O unit and can significantly influence the excited-state dynamics. Upon photoexcitation, the electron density distribution changes, which can lead to a strengthening or weakening of this hydrogen bond. In many systems, excited-state intramolecular proton transfer (ESIPT) can occur, where the proton is transferred along the hydrogen bond. This process leads to the formation of a transient tautomer with a large Stokes shift (a significant difference between the absorption and emission maxima). While ESIPT has not been explicitly reported for this compound, the structural motif is conducive to such a process.

Intermolecular Hydrogen Bonding: In the solid state and in protic solvents, this compound can form intermolecular hydrogen bonds. The amino group and the N-H protons of the hydrazide are hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms are potential acceptors. In the crystal structure, molecules are linked by weak N-H···O and N-H···N hydrogen bonds. nih.gov These interactions can lead to the formation of aggregates and restrict molecular motion, which can, in turn, enhance the fluorescence quantum yield by suppressing non-radiative decay pathways associated with molecular vibrations and rotations. Conversely, in protic solvents, strong hydrogen bonding with the solvent can provide an efficient channel for non-radiative decay, leading to fluorescence quenching. nih.gov Theoretical studies on similar systems have shown that intermolecular hydrogen bonds are often strengthened in the excited state, significantly influencing the photochemical processes. nih.gov

The table below summarizes the structural data related to the hydrogen bonding in this compound based on its crystal structure.

| Parameter | Value | Reference |

| Dihedral angle between NNCO unit and benzene (B151609) ring | 35.8 (1)° | nih.gov |

| Dihedral angle between NNCO unit and phenyl ring | 84.0 (1)° | nih.gov |

| Dihedral angle between aromatic rings | 61.2 (1)° | nih.gov |

| Intramolecular Hydrogen Bond | N-H···O | nih.gov |

| Intermolecular Hydrogen Bonds | N-H···O and N-H···N | nih.gov |

| π-π stacking distance | 3.803 (2) Å | nih.gov |

Conclusion and Future Research Outlook

Summary of Key Academic Contributions Pertaining to 2-amino-N'-phenylbenzohydrazide

The scientific inquiry into this compound has yielded significant foundational knowledge regarding its chemical nature and potential utility. Key academic contributions have centered on its synthesis, structural elucidation, and initial explorations of its biological activity.

The synthesis of this compound has been achieved, notably through the reaction of isatoic anhydride (B1165640) with phenylhydrazine. researchgate.net Following synthesis, the compound has been rigorously characterized using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction, which have confirmed its molecular structure. researchgate.net

Detailed structural analysis from X-ray crystallography has provided precise insights into its three-dimensional conformation. In its solid state, the molecule exhibits specific stereochemical features. The N-N-C=O (NNCO) core unit is not planar with the aromatic rings, forming dihedral angles of 35.8° and 84.0° with the benzene (B151609) and phenyl rings, respectively. nih.gov The two aromatic rings themselves are oriented at a dihedral angle of 61.2°. nih.gov The crystal structure is stabilized by an intramolecular N-H⋯O hydrogen bond. nih.gov Furthermore, molecules in the crystal lattice are linked through intermolecular hydrogen bonds and π-π stacking interactions, creating a two-dimensional network. nih.gov

Computational studies, employing Density Functional Theory (DFT) methods, have complemented experimental findings. These theoretical calculations have successfully reproduced the optimized molecular geometry and vibrational frequencies, showing good agreement with experimental X-ray and IR data. researchgate.net

Perhaps the most significant academic contribution has been the preliminary evaluation of its biological properties. Studies have revealed that this compound and its derivatives possess noteworthy anti-inflammatory potential. In preclinical models, these compounds significantly reduced carrageenan-induced cell migration and inhibited the production of key inflammatory mediators, including nitric oxide (NO) and cytokines such as IL-6, IL-1β, and TNF-α. researchgate.net

Emerging Trends in Benzohydrazide (B10538) Research

The broader class of benzohydrazide compounds, for which this compound is a parent structure, is a dynamic and rapidly evolving field of chemical research. These compounds are widely regarded as privileged scaffolds or versatile lead compounds in medicinal chemistry. thepharmajournal.combiointerfaceresearch.com A primary trend is the continued expansion of their investigated biological activities. Initially recognized for their antimycobacterial effects, the scope has broadened to include a vast array of potential therapeutic applications, such as anticancer, antifungal, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant properties. thepharmajournal.com

Key emerging trends in the field include:

Hybrid Molecule Design: A prominent strategy involves the synthesis of hybrid molecules where the benzohydrazide core is chemically linked to other known pharmacophores, such as pyrazole (B372694) or triazole moieties. dntb.gov.uaresearchgate.net This approach aims to create novel derivatives with potentially synergistic or enhanced biological activities.

Green Chemistry Approaches: Modern synthetic methodologies are increasingly being adopted. Microwave-assisted synthesis, for instance, is gaining traction as it often leads to significantly reduced reaction times, higher yields, and a more environmentally benign process compared to conventional heating methods. pensoft.netrsc.org

Computational and In Silico Screening: The use of computational tools is becoming standard practice. Molecular docking simulations are employed to predict and analyze the binding interactions of benzohydrazide derivatives with specific biological targets, such as enzymes like urease, acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). pensoft.netnih.gov This rational design approach helps in prioritizing candidates for synthesis and biological testing.

Expansion into New Applications: Research is extending beyond pharmaceuticals. Benzohydrazide derivatives are being investigated for applications in agriculture as potent insecticides, nematicides, and fungicides. biointerfaceresearch.comnih.gov Additionally, their ability to chelate metals and adsorb onto surfaces has led to their exploration as effective corrosion inhibitors for industrial metals. biointerfaceresearch.comrsc.org

Potential for Future Fundamental and Applied Chemical Research

The existing body of research on this compound provides a solid platform for extensive future investigations, spanning both fundamental and applied chemistry.

Fundamental Research Avenues:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of this compound is a logical next step. This would involve synthesizing a library of analogues with various substituents on both the benzoyl and phenyl rings to determine how these modifications impact its anti-inflammatory activity and other potential biological effects. researchgate.net

Mechanistic Studies: Deeper investigation is needed to elucidate the precise molecular mechanism behind its observed anti-inflammatory effects. Identifying the specific cellular pathways and protein targets it modulates would be crucial for its further development.

Coordination Chemistry: Exploring the ability of this compound to act as a ligand for various transition metals could open up new areas of study. The resulting metal complexes could possess unique catalytic, magnetic, or biological properties distinct from the parent molecule.

Potential Applied Research Directions:

Development of Anti-inflammatory Agents: Given its demonstrated anti-inflammatory properties, this compound serves as a promising lead compound for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs), potentially with improved efficacy or side-effect profiles. researchgate.net

Screening for Broader Bioactivities: Drawing from the wide-ranging activities of the benzohydrazide class, this specific compound and its future derivatives should be screened for other therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities. thepharmajournal.compensoft.net

Agrochemical Development: Following the trend of using benzohydrazide scaffolds in agriculture, derivatives of this compound could be designed and tested for pesticidal or herbicidal activity. nih.gov

Materials Science Applications: The potential of this molecule as a corrosion inhibitor for various metals in acidic environments warrants investigation, an application that has been demonstrated for structurally related compounds. rsc.org Its structure also suggests potential use as a building block for novel polymers or functional materials.

Q & A

Basic: What are the optimized synthetic routes for 2-amino-N'-phenylbenzohydrazide, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via condensation of isatoic anhydride with phenylhydrazine in DMF under reflux (82% yield) . Solvent choice significantly impacts yield: polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to improved solubility of intermediates. For example, replacing DMF with ethanol reduces yield by ~20% due to slower reaction kinetics . Temperature optimization (e.g., 100°C for 2–4 hours) is critical to avoid side products like hydrazone derivatives. Post-synthesis, recrystallization in ethyl acetate ensures purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray crystallography confirms the planar NNCO moiety and dihedral angles (e.g., 35.8° with the benzene ring), with π–π stacking interactions (3.803 Å centroid distance) stabilizing the crystal lattice .

- FT-IR identifies key functional groups: 3300 cm⁻¹ (NH stretch), 1670 cm⁻¹ (C=O stretch) .

- ¹H NMR in DMSO-d₆ reveals aromatic protons at δ 6.8–7.5 ppm and hydrazide NH signals at δ 10.2–10.8 ppm .

- UV-Vis (MeOH) shows λmax at 310 nm (n→π* transition of the hydrazide group) .

Advanced: How can this compound derivatives act as catalysts in oxidation reactions?

Methodological Answer:

Derivatives like dioxidomolybdenum(VI) complexes exhibit catalytic activity in olefin epoxidation. Experimental design involves:

- Ligand-metal coordination (square pyramidal geometry with Mo=O bonds) to stabilize reactive intermediates .

- Substrate scope testing (e.g., styrene, cyclohexene) with tert-butyl hydroperoxide (TBHP) as an oxidant. Yields range from 65–92%, depending on electron-withdrawing substituents on the ligand .

- Kinetic studies (e.g., turnover frequency > 200 h⁻¹) and mechanistic analysis via DFT calculations to identify rate-limiting steps .

Advanced: How do substituents influence the electrochemical behavior of ferrocene-functionalized derivatives?

Methodological Answer:

The N'-phenylbenzohydrazide group increases the redox potential (E₁/₂ = 402 mV vs. Fc/Fc⁺ at 381 mV) due to electron-withdrawing effects. Cyclic voltammetry (50–500 mV/s) confirms diffusion-controlled, quasi-reversible oxidation (ΔEp > 60 mV in CH₃CN vs. aqueous ethanol) . Key parameters:

- Diffusion coefficients (D ≈ 1.2 × 10⁻⁵ cm²/s in CH₃CN) calculated via Randles-Sevcik equation .

- Solution resistance impacts peak separation; uncompensated IR drop accounts for 15–20% of ΔEp in organic media .

Advanced: What structural features enhance tyrosinase inhibition, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer:

- IC₅₀ determination : N'-phenylbenzohydrazide inhibits tyrosinase at 10.5 μM (vs. kojic acid at 44.6 μM) via competitive binding .

- Docking studies (AutoDock Vina) reveal hydrogen bonds with His263 and hydrophobic interactions with Phe264 in the active site .

- SAR optimization : Electron-donating groups (e.g., -OCH₃) at the para position improve activity (IC₅₀ ↓ by 40%), while bulky substituents reduce binding affinity .

Advanced: How do metal complexes of this compound inhibit corrosion?

Methodological Answer:

- Electrochemical impedance spectroscopy (EIS) shows Cu(II) complexes achieve 85% inhibition efficiency at 100 ppm in oilfield water (charge transfer resistance Rct = 450 Ω·cm²) .

- Quantum chemical parameters : Higher EHOMO (-5.2 eV) and lower ELUMO (-1.8 eV) correlate with stronger adsorption on metal surfaces (ΔE = 3.4 eV) .

- SEM confirms reduced pitting corrosion in treated samples due to protective film formation .

Advanced: What computational methods are used to analyze ligand-protein interactions?

Methodological Answer:

- Molecular docking (e.g., Glide, AutoDock) : Binding free energy (ΔG = -8.2 kcal/mol) and interaction fingerprints (e.g., π-π stacking with Phe214) validate inhibition .

- MD simulations (NAMD/GROMACS) : RMSD (<2 Å over 50 ns) confirms complex stability in tyrosinase’s active site .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., Leishmania major promastigotes) and MTT protocols (e.g., 48 h incubation) to minimize variability .

- Control normalization : Compare IC₅₀ values against reference inhibitors (e.g., amphotericin B) and account for solvent effects (e.g., DMSO < 1% v/v) .

Advanced: What challenges arise in refining crystal structures using SHELX software?

Methodological Answer:

- Disordered moieties : Use PART and SUMP instructions to model split positions (e.g., rotating phenyl rings) .

- Hydrogen bonding : Restrain N–H···O distances (1.8–2.2 Å) during refinement to match experimental data .

- Validation tools : Check R-factor convergence (<5%) and ADDSYM analysis to avoid missed symmetry .

Advanced: How to design metal complexes for targeted applications (e.g., antimicrobial, catalytic)?

Methodological Answer:

- Ligand modification : Introduce pyridyl groups (e.g., 2-pyridylmethylene) to enhance Zn(II) complex stability (logβ = 9.2) and antibacterial activity (MIC = 8 μg/mL against E. coli) .

- Coordination geometry : Octahedral vs. trigonal bipyramidal structures alter redox activity (e.g., Cu(II) complexes show 2.5× higher SOD mimic activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.